3,5-Difluoro-4-methylbenzoyl chloride
CAS No.: 103877-74-3
Cat. No.: VC20745611
Molecular Formula: C8H5ClF2O
Molecular Weight: 190.57 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103877-74-3 |
---|---|
Molecular Formula | C8H5ClF2O |
Molecular Weight | 190.57 g/mol |
IUPAC Name | 3,5-difluoro-4-methylbenzoyl chloride |
Standard InChI | InChI=1S/C8H5ClF2O/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3 |
Standard InChI Key | KVEJJMIYHDTKAM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1F)C(=O)Cl)F |
Canonical SMILES | CC1=C(C=C(C=C1F)C(=O)Cl)F |
Chemical Identity and Physical Properties
3,5-Difluoro-4-methylbenzoyl chloride is identified by its unique chemical structure and specific physical and chemical characteristics. The compound is cataloged with specific identifiers that aid in its recognition within chemical databases and literature.
Identification Parameters
The compound is uniquely identified through various chemical identifiers as shown in the table below:
Parameter | Value |
---|---|
CAS Number | 103877-74-3 |
Molecular Formula | C₈H₅ClF₂O |
Molecular Weight | 190.58 g/mol |
MDL Number | MFCD13174187 |
Classification | Details |
---|---|
Signal Word | Danger |
Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Precautionary Statements | P280-P305+P351+P338-P310 (Wear protective equipment; rinse eyes cautiously with water; immediately call poison center) |
GHS Pictogram | Corrosive |
Transport Class | 8 (Corrosive substances) |
UN Number | 3265 |
Packing Group | II |
The compound is categorized as hazard class 8, which indicates its corrosive nature. The packing group II designation signifies a medium danger level within its hazard class . Based on similar compounds in this chemical family, it likely reacts vigorously with water, releasing hydrogen chloride gas, and should be stored in a dry, cool environment .
Synthetic Applications
The synthetic utility of 3,5-Difluoro-4-methylbenzoyl chloride is well-documented in various chemical transformations, particularly in the preparation of pharmaceutically relevant compounds.
Reaction with Diethyl Malonate
One significant application of 3,5-Difluoro-4-methylbenzoyl chloride is in the synthesis of antibacterial agents. In a documented synthetic pathway, the compound reacts with diethyl malonate under specific conditions to form diethyl 2-chloro-3,5-difluoro-4-methylbenzoyl-malonate:
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Magnesium chips are suspended in anhydrous ethanol
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A mixture of diethyl malonate, absolute ethanol, and anhydrous toluene is added dropwise at 50-60°C
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The mixture is cooled to -5°C to -10°C
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A solution of 3,5-Difluoro-4-methylbenzoyl chloride in absolute toluene is slowly added dropwise
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After processing, diethyl 2-chloro-3,5-difluoro-4-methylbenzoyl-malonate is obtained
This intermediate can be further transformed into ethyl 2-chloro-3,5-difluoro-4-methylbenzoyl-acetate through hydrolysis and decarboxylation by heating with p-toluenesulfonic acid in water .
Amide Formation Reactions
Role in Pharmaceutical Research
3,5-Difluoro-4-methylbenzoyl chloride has demonstrated significant utility in pharmaceutical research, particularly in the development of antibacterial compounds.
Synthesis of Quinoline Derivatives
The compound serves as a crucial building block in the synthesis of alkyl-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which have documented antibacterial properties. These quinoline derivatives represent an important class of compounds with potential therapeutic applications .
The synthetic pathway involves the initial formation of diethyl 2-chloro-3,5-difluoro-4-methylbenzoyl-malonate through the reaction of 3,5-Difluoro-4-methylbenzoyl chloride with diethyl malonate. This intermediate undergoes subsequent transformations to yield the desired quinoline derivatives with antibacterial activity .
Structure-Activity Relationships
The presence of fluorine atoms in 3,5-Difluoro-4-methylbenzoyl chloride introduces specific electronic and steric effects that can enhance the biological activity of the resulting compounds. Fluorine substitution is known to influence:
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Metabolic stability through the blocking of potential oxidation sites
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Lipophilicity, affecting membrane permeability
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Hydrogen bonding properties, potentially improving target binding
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Electronic distribution, influencing reactivity and binding affinity
These factors make fluorinated compounds, including those derived from 3,5-Difluoro-4-methylbenzoyl chloride, particularly valuable in medicinal chemistry research .
Type | HazMat fee for 500 gram (Estimated) |
---|---|
Excepted Quantity | USD 0.00 |
Limited Quantity | USD 15-60 |
Inaccessible (Haz class 6.1), Domestic | USD 80+ |
Inaccessible (Haz class 6.1), International | USD 150+ |
Accessible (Haz class 3, 4, 5 or 8), Domestic | USD 100+ |
Accessible (Haz class 3, 4, 5 or 8), International | USD 200+ |
These transportation considerations reflect the compound's hazardous properties and the requirements for safe shipping and handling .
Quality Control Parameters
Commercial suppliers typically provide 3,5-Difluoro-4-methylbenzoyl chloride with specific quality control information, including purity levels and analytical data such as NMR, HPLC, and LC-MS. The purity level is an important consideration for research applications, particularly in pharmaceutical development where high purity is essential for reliable results .
Structural Analogs and Similarity Comparisons
Several structurally related compounds share similar properties and applications with 3,5-Difluoro-4-methylbenzoyl chloride, with varying degrees of structural similarity.
Closely Related Compounds
The following compounds are structurally similar to 3,5-Difluoro-4-methylbenzoyl chloride, with similarity scores based on molecular structure comparison:
Compound | CAS Number | Similarity Score |
---|---|---|
3-Fluoro-5-methylbenzoyl chloride | 886497-77-4 | 0.97 |
4',5-Difluoro-[1,1'-biphenyl]-3-carbonyl chloride | 1214387-37-7 | 0.92 |
4-Fluoro-3-methylbenzoyl chloride | 455-84-5 | 0.87 |
4-Fluoro-3,5-dimethylbenzoyl chloride | 886501-66-2 | 0.87 |
2-Fluoro-5-methylbenzoyl chloride | 135564-61-3 | 0.95 |
These structural analogs may serve as alternatives in certain applications or as comparative compounds in structure-activity relationship studies .
Reactivity Comparisons
The reactivity patterns of 3,5-Difluoro-4-methylbenzoyl chloride are expected to be similar to those of related fluorinated benzoyl chlorides, with some variations due to the specific electronic effects of the substituents. The presence of electron-withdrawing fluorine atoms at the 3 and 5 positions enhances the electrophilicity of the carbonyl carbon, potentially making it more reactive in nucleophilic acyl substitution reactions compared to non-fluorinated analogues .
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